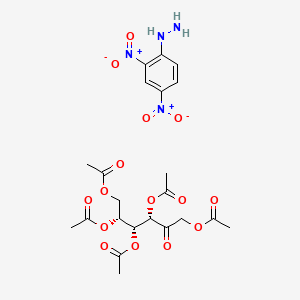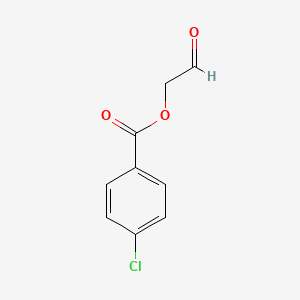
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole typically involves multistep organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbon disulfide, followed by alkylation.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via Heck coupling reactions, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Sulfanyl Linkage Formation: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.
Coordination Chemistry: Acts as a ligand, forming complexes with metal ions, which can be used in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-3-(methylsulfanyl)-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethenyl group.
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.
Properties
CAS No. |
108078-98-4 |
|---|---|
Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-ethenyl-3-ethenylsulfanyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9N3S/c1-4-10-6(3)8-7(9-10)11-5-2/h4-5H,1-2H2,3H3 |
InChI Key |
UGUAGHXMEYLBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C=C)SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)

![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)


